molecular formula C5H13BrSi B057555 (2-Bromoethyl)trimethylsilane CAS No. 18156-67-7

(2-Bromoethyl)trimethylsilane

Cat. No. B057555
CAS RN: 18156-67-7
M. Wt: 181.15 g/mol
InChI Key: HYRIFSNOTHOUQJ-UHFFFAOYSA-N
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Description

“(2-Bromoethyl)trimethylsilane” is an organic compound with the molecular formula C5H13BrSi . It is also known by other names such as “2-bromoethyl (trimethyl)silane” and "2-(Trimethylsilyl)ethyl Bromide" .


Molecular Structure Analysis

The InChI code for “(2-Bromoethyl)trimethylsilane” is InChI=1S/C5H13BrSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 . The compound has a molecular weight of 181.15 g/mol . The exact mass and monoisotopic mass are both 179.99699 g/mol .


Physical And Chemical Properties Analysis

“(2-Bromoethyl)trimethylsilane” is a liquid . It has a molecular weight of 181.15 g/mol . The compound has a computed complexity of 46.5 . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 0, and a rotatable bond count of 2 .

Scientific Research Applications

  • Use in Microelectronics : Trimethylsilane derivatives, including those related to (2-Bromoethyl)trimethylsilane, are employed in plasma-enhanced chemical vapor deposition (PECVD) processes for depositing dielectric thin films in microelectronics. These materials are pivotal in creating low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in advanced devices (Loboda, 1999).

  • Chemical Synthesis Applications : Trimethylsilane compounds are used in various chemical syntheses, such as in the preparation of bis(trimethylsilyl)ethylene, where they demonstrate high conversion rates to lithium reagents (Husk & Velitchko, 1973). They are also employed in Grignard syntheses as protective groups for terminal ethynyl groups, aiding in the efficient creation of complex organic molecules (Eaborn, Thompson, & Walton, 1967).

  • Organic Reaction Mechanisms : These compounds are involved in gold-catalyzed oxidative coupling reactions, where they serve as coupling partners. They contribute to minimizing byproducts and facilitating efficient intramolecular coupling reactions (Brenzovich, Brazeau, & Toste, 2010).

  • Catalysis and Reaction Efficiency : In palladium-catalyzed coupling reactions, trimethylsilane derivatives are key substrates. They play a significant role in producing expected 1-substituted and isomeric 2-substituted vinylsilanes, showcasing the versatility of these compounds in complex organic reactions (Ennis & Gilchrist, 1989).

  • Innovative Carbon-to-Carbon Migrations : These compounds are also crucial in carbon-to-carbon anion relay chemistry, representing a novel approach to generating allylic organolithium species. This method emphasizes the synthetic utility of silicon group migrations (Zheng et al., 2011).

  • Nucleophilic Reactions : They are used in nucleophilic difluoromethylation of ketones and nitro alkenes. This application highlights the role of trimethylsilane derivatives in facilitating complex nucleophilic reactions (Trifonov et al., 2016).

Safety And Hazards

“(2-Bromoethyl)trimethylsilane” is classified as a flammable liquid (Category 3), can cause severe skin burns and eye damage (Sub-category 1C), and can cause serious eye damage (Category 1) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-bromoethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13BrSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRIFSNOTHOUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470244
Record name (2-Bromoethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromoethyl)trimethylsilane

CAS RN

18156-67-7
Record name (2-Bromoethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromoethyl)trimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
MA Cook, C Eaborn, DRM Walton - Journal of Organometallic Chemistry, 1970 - Elsevier
When solvolysis of the bromide Me 3 SiCH 2 CD 2 Br by aqueous methanol is allowed to proceed to about 50% completion, the recovered bromide contains Me 3 SiCD 2 CH 2 Br and …
Number of citations: 81 www.sciencedirect.com
AJ Bourne, AWP Jarvie - Journal of Organometallic Chemistry, 1970 - Elsevier
The addition of phosphorous tribromide or thionyl chloride to compounds of the type R 3 SiCH 2 CD 2 OH (where R 3 = Me 3 , PhMe 2 , Ph 2 Me or Ph 3 ) gave rise to approximately the …
Number of citations: 11 www.sciencedirect.com
TH Park, MJ Therien - Organic letters, 2007 - ACS Publications
Carbodithioate-terminated bis(phenylene)ethynylenes and oligo(phenyleneethynylene)s have been synthesized from TMSE-protected 4-iododithiobenzoic acid ester (1) and 4-…
Number of citations: 27 pubs.acs.org
TK Tran, Q Bricaud, M Ocafrain… - … A European Journal, 2011 - Wiley Online Library
The synthesis and characterization of a series of quaterthiophenes (4Ts) with thiolate groups protected with 2‐cyanoethyl (CNE), 2‐trimethylsilylethyl (TMSE), and acetyl (Ac) groups are …
M Kogami, M Koketsu - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
In this paper, we report that a versatile method for the synthesis of 5′-selenium modified nucleosides has been explored on the basis of a 2-(trimethylsilyl)ethyl (TSE) selenyl group as …
Number of citations: 13 pubs.rsc.org
FL Qing, DP Wan - Tetrahedron, 1998 - Elsevier
Reaction of dibromodifluoromethane (1) with (trimethylsilyl)acetylene (2) initiated by ammonium persulfate/sodium formate ((NH 4 ) 2 S 2 O 8 HCO 2 Na ) yield the addition-reduction …
Number of citations: 17 www.sciencedirect.com
DR Garud, M Makimura, M Koketsu - New Journal of Chemistry, 2011 - pubs.rsc.org
The bis-2-(trimethylsilyl)ethyl diselenide was prepared and used as a selenating reagent for the insertion of the 2-(trimethylsilyl)ethylseleno group at the C-4 position of the azetidinones. …
Number of citations: 16 pubs.rsc.org
K Morihiro, Y Moriyama, Y Nemoto… - Journal of the …, 2021 - ACS Publications
Self-assembly properties and diversity in higher-order structures of DNA enable programmable tools to be used to construct algorithms at the molecular level. However, the utility of DNA…
Number of citations: 13 pubs.acs.org
GS Singh, M D'hooghe, N De Kimpe - Chemical reviews, 2007 - ACS Publications
The smallest possible saturated azaheterocycle, aziridine, is well-known to organic chemists for its tremendous potential in organic synthesis and medicinal chemistry. 1 Even though …
Number of citations: 483 pubs.acs.org
LJ O'Driscoll, MR Bryce - Nanoscale, 2021 - pubs.rsc.org
Oligo(arylene ethynylene) (OAE) derivatives are the “workhorse” molecules of molecular electronics. Their ease of synthesis and flexibility of functionalisation mean that a diverse array …
Number of citations: 19 pubs.rsc.org

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